molecular formula C21H24N4OS2 B2446488 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235622-72-6

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2446488
CAS No.: 1235622-72-6
M. Wt: 412.57
InChI Key: XETKQVRXCVHKNT-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is of particular interest due to its unique structure, which includes a benzo[c][1,2,5]thiadiazole moiety, a piperidine ring, and a methylthio group. Each of these components contributes to the compound's distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves several key steps:

  • Formation of the benzo[c][1,2,5]thiadiazole core: : This can be achieved through cyclization reactions involving appropriate starting materials, such as ortho-diaminoarenes and thiocyanates, under conditions that facilitate ring closure.

  • Introduction of the piperidine ring: : This step usually involves the alkylation of a benzo[c][1,2,5]thiadiazole intermediate with a suitable piperidine derivative.

  • Attachment of the methylthio group: : This can be accomplished through nucleophilic substitution reactions, where a suitable thiol reacts with a benzyl halide derivative.

Industrial Production Methods

For large-scale production, more efficient and cost-effective methods are employed, which may include:

  • Catalytic reactions: : Utilizing catalysts to increase reaction rates and yields.

  • Continuous flow processes: : Allowing for better control of reaction conditions and increased scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of reactions, including:

  • Oxidation: : The methylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitro groups can be reduced to amines.

  • Substitution: : The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or peracids.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Halogens or halogenating agents for electrophilic substitutions; strong nucleophiles for nucleophilic substitutions.

Major Products Formed

  • Sulfoxides and sulfones: : From oxidation of the methylthio group.

  • Amines: : From reduction of nitro groups.

  • Halogenated derivatives: : From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is used as a precursor in synthesizing complex organic molecules due to its reactivity and structural diversity.

Biology

In biological research, this compound serves as a probe for studying receptor-ligand interactions and enzyme activities. Its structural components make it a valuable tool in investigating biological pathways.

Medicine

The compound is explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers are interested in its ability to interact with specific molecular targets in the body.

Industry

In industrial applications, this compound is utilized in the development of novel materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[c][1,2,5]thiadiazole moiety is known to engage in π-π stacking interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions lead to changes in the conformation or activity of the target molecules, resulting in the compound's observed effects.

Comparison with Similar Compounds

Compared to other similar compounds, such as benzo[c][1,2,5]thiadiazole derivatives without the piperidine or methylthio groups, N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits enhanced reactivity and a broader range of applications. The presence of the piperidine ring and methylthio group introduces additional sites for chemical modification and biological interactions, making this compound unique.

Similar compounds include:

  • Benzo[c][1,2,5]thiadiazole-5-carboxamide

  • N-benzylbenzo[c][1,2,5]thiadiazole-5-carboxamide

  • N-(piperidin-4-yl)methylbenzo[c][1,2,5]thiadiazole-5-carboxamide

Each of these compounds shares structural similarities but differs in specific functional groups that influence their chemical and biological properties.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS2/c1-27-20-5-3-2-4-17(20)14-25-10-8-15(9-11-25)13-22-21(26)16-6-7-18-19(12-16)24-28-23-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETKQVRXCVHKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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